Dibenz[a,i]acridine
Description
Research Context within Polycyclic Aromatic Hydrocarbons (PAHs) and N-Heterocyclic Aromatic Hydrocarbons (N-HAHs)
Dibenz[a,i]acridine belongs to a class of compounds known as N-heterocyclic aromatic hydrocarbons (N-HAHs), also referred to as azaarenes. oup.comdoi.org These are derivatives of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. oup.comnih.gov The defining feature of N-HAHs is the substitution of at least one carbon atom in the aromatic ring structure with a nitrogen atom. oup.com
N-HAHs, including dibenzacridines, are found in complex mixtures originating from sources such as fossil fuel combustion, industrial processes, vehicle emissions, and tobacco smoke. nih.govnih.govresearchgate.net They are frequently detected in environmental samples, including airborne particulate matter, urban pollutants, and river sediments. oup.comnih.govmst.dkinchem.org The presence of the nitrogen heteroatom can alter the physical-chemical properties of the parent PAH, such as increasing water solubility, which may enhance their environmental mobility and potential for human exposure. researchgate.netruc.dk
The scientific interest in N-HAHs stems from their recognized biological activity. ruc.dk Many compounds in this class, like their homocyclic PAH counterparts, are known to be mutagenic and carcinogenic. doi.orgruc.dkontosight.ai Research has focused on understanding their mechanisms of action, metabolism, and DNA binding properties to assess their contribution to the carcinogenic potency of environmental mixtures. oup.comnih.gov
Historical Perspectives on Dibenzacridine Research
Research into nitrogen-containing polycyclic aromatic compounds, including dibenzacridines, has a long history, intertwined with the study of chemical carcinogenesis. Acridines and their benzo-fused derivatives were among the earliest N-HAHs to be investigated. researchgate.net Early synthetic methods, such as the Ullmann–Fetvadjian condensation, were developed to create various thiazole (B1198619) isosteres of what were already identified as carcinogenic dibenzacridines. rsc.org
A significant portion of early research, dating back several decades, focused on the synthesis of different dibenzacridine isomers and the subsequent evaluation of their biological properties. acs.org The International Agency for Research on Cancer (IARC) first evaluated the carcinogenicity of isomers like dibenz[a,h]acridine (B14076) and dibenz[a,j]acridine (B14077) in 1973. inchem.orginchem.org These foundational studies established the carcinogenic potential of several dibenzacridine isomers in experimental animals and highlighted their presence in environmental pollutants, setting the stage for decades of further investigation into their metabolism and mechanisms of toxicity. inchem.orginchem.org
Comparative Research Significance of this compound Isomers (e.g., Dibenz[a,j]acridine, Dibenz[a,h]acridine)
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified both Dibenz[a,h]acridine and Dibenz[a,j]acridine as Group 2B carcinogens, meaning they are "possibly carcinogenic to humans" based on sufficient evidence of carcinogenicity in animal models. inchem.orginchem.org Dibenz[a,j]acridine is considered a moderate mouse skin carcinogen. nih.gov
Metabolism and Mutagenicity: Metabolic activation by cytochrome P450 enzymes is a key step in the mechanism of action for these compounds. For Dibenz[a,h]acridine, metabolism predominantly forms dihydrodiols, which are precursors to mutagenic bay-region diol epoxides. nih.govpsu.edu Similarly, the mutagenicity of Dibenz[a,j]acridine is linked to its metabolites, with the 3,4-dihydrodiol being a particularly active metabolite in both bacterial and mammalian cell assays. nih.gov The anti-3,4-diol 1,2-epoxide of Dibenz[a,j]acridine was found to be more mutagenic than the syn form. nih.gov
Aryl Hydrocarbon Receptor (AhR) Activation: A significant area of research is the ability of these compounds to activate the aryl hydrocarbon receptor (AhR), a key step in mediating dioxin-like toxicity. psu.edu Studies using in vitro cell assays have shown that several aza-PAHs are potent inducers of AhR. psu.edu Notably, Dibenz[a,h]acridine and this compound were found to activate AhR at picomolar concentrations, with potencies comparable to the highly toxic reference compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), especially after short exposure times. psu.edu In general, aza-PAHs have been found to be more potent inducers of AhR than their unsubstituted PAH analogues. psu.edu
| Compound | IARC Classification | Key Research Findings on Activity |
|---|---|---|
| This compound | Not explicitly classified by IARC in provided sources. | - Potent activator of the Aryl Hydrocarbon Receptor (AhR), with potency comparable to TCDD in vitro. psu.edu |
| Dibenz[a,h]acridine | Group 2B (Possibly carcinogenic to humans) inchem.org | - Sufficient evidence of carcinogenicity in experimental animals. inchem.org |
| Dibenz[a,j]acridine | Group 2B (Possibly carcinogenic to humans) inchem.org | - Sufficient evidence of carcinogenicity in experimental animals. inchem.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXMZJQYYWLOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075372 | |
| Record name | Dibenz[a,i]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226-92-6 | |
| Record name | Dibenz(a,i)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,i]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZ(A,I)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR2CDV898L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Sources of Dibenz A,i Acridine
Anthropogenic Emission Profiles and Sources
Human activities are the primary source of Dibenz[a,i]acridine in the environment. Its formation is associated with high-temperature processes involving nitrogen-containing organic matter.
This compound is generated and released into the environment through the incomplete combustion of fossil fuels such as coal and oil. epa.govontosight.aiontosight.ai Industrial processes that involve the high-temperature treatment of these fuels are significant sources. For instance, emissions from coal-fired power plants have been identified as a source of this compound, with measured concentrations in emissions ranging from 0.2 to 1.5 µg/m³. vulcanchem.com Other industrial sources include petroleum refining, coal processing, and the use of coal tar pitch. epa.govca.gov The quantity and specific types of PAHs and aza-PAHs generated depend on factors like the combustion method, temperature, and the specific material being burned. epa.gov
This compound has been identified as a component of tobacco smoke. ontosight.aivulcanchem.com Research has detected the compound in cigarette smoke at a concentration of 4.7 ng per cigarette. vulcanchem.com The pyrolysis of nitrogen-containing compounds in tobacco, such as nicotine, is believed to lead to the formation of dibenzacridines. oup.comoup.com
The high-temperature cooking of foods, particularly grilling and charring of meat, is another recognized source of aza-PAHs. ontosight.aiepa.gov While specific quantitative data for this compound in grilled foods is limited, a study on various azaarenes in grilled meat found that dibenzoacridine isomers were present in concentrations ranging from 0.2 to 2.9 ng per gram of meat. akjournals.com The presence of azaarenes, including this compound, has also been detected in vegetable oils and animal fats, which may reflect environmental contamination of the raw materials used in their production. researchgate.net
Combustion Byproducts from Fossil Fuels and Industrial Processes
Environmental Distribution and Bioaccumulation Considerations
Once released, this compound can be distributed throughout the environment, where its chemical properties dictate its fate and potential for uptake by living organisms.
This compound has been detected in various environmental compartments. As a byproduct of combustion, it is often associated with airborne particulate matter. nih.govontosight.ai Studies have identified several dibenzacridine isomers in air particulate matter and sediments. researchgate.net Its low water solubility and tendency to adsorb to particles mean that in aquatic environments, it is expected to be found in suspended solids and sediment. nih.gov In soil, it is expected to be relatively immobile. nih.gov
| Source/Matrix | Finding/Concentration | Reference |
|---|---|---|
| Coal-Fired Plant Emissions | 0.2–1.5 µg/m³ | vulcanchem.com |
| Tobacco Smoke | 4.7 ng/cigarette | vulcanchem.com |
| Air Particulate Matter | Detected (Isomers Identified) | researchgate.net |
| Sediments | Detected (Isomers Identified) | researchgate.net |
This compound is characterized by its environmental persistence. ontosight.ai Its multi-ring structure makes it resistant to degradation. Studies have estimated its half-life in aerobic soil to be greater than 160 days, where degradation occurs through limited microbial oxidation. vulcanchem.com In water, its estimated half-life is between 90 and 120 days, with photolysis (breakdown by light) being a primary degradation pathway. vulcanchem.com
The potential for bioaccumulation, where a substance builds up in an organism at a rate faster than it can be removed, is a concern for persistent organic pollutants like this compound. ontosight.aiontosight.ai The properties of aza-PAHs, such as a tendency to bioconcentrate, can counterbalance their relatively lower environmental concentrations compared to their parent PAHs. The high persistence and potential for bioaccumulation mean that even low levels of emission can lead to significant long-term environmental presence and exposure. ontosight.ai
| Medium | Half-Life (Days) | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Aerobic Soil | >160 | Microbial oxidation (limited) | vulcanchem.com |
| Water | 90–120 | Photolysis | vulcanchem.com |
Advanced Methodologies for Analysis and Detection of Dibenz A,i Acridine and Its Metabolites
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of Dibenz[a,i]acridine and its derivatives, enabling their separation from other polycyclic aromatic hydrocarbons (PAHs) and sample components.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, which identifies them based on their unique mass-to-charge ratio.
Research has demonstrated the use of GC/MS for the routine determination of a wide range of PAHs, including dibenzacridines, in samples such as drinking water. thermofisher.com Specialized capillary columns, such as the TraceGOLD TG-PAH, offer high selectivity and can operate at extended temperatures, allowing for the separation of numerous PAHs within a single analytical run. thermofisher.com For instance, a method using a 60 m × 0.25 mm × 0.10 µm column can achieve chromatographic separation of 41 PAHs in under 30 minutes. thermofisher.com While some co-elution of isomers can occur, such as between dibenz[a,h]acridine (B14076) and dibenz[a,j]anthracene, they can often be distinguished by their distinct mass spectra. thermofisher.com
Table 1: GC/MS Parameters for PAH Analysis
| Parameter | Value |
|---|---|
| Column | TraceGOLD TG-PAH, 60 m × 0.25 mm × 0.10 µm |
| Oven Program | Optimized for speed and resolution |
| Mass Spectrometer | Single quadrupole (e.g., ISQ 7000) |
| Ion Source | ExtractaBrite |
| Acquisition Mode | Full scan (e.g., m/z 90–350) and/or Selected Ion Monitoring (SIM) |
| Analysis Time | < 30 minutes |
This table illustrates typical parameters for the GC/MS analysis of a broad range of Polycyclic Aromatic Hydrocarbons, including dibenzacridines. thermofisher.com
High-Performance Liquid Chromatography (HPLC) coupled with Online Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is extensively used for the separation and quantification of this compound and its metabolites, particularly for those that are less volatile or thermally unstable. This technique separates compounds in a liquid mobile phase as they pass through a column packed with a solid stationary phase.
For enhanced sensitivity and selectivity, HPLC is often coupled with online fluorescence detection. nih.gov Azaarenes, including this compound and its metabolites, are often fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. This property allows for their detection at very low concentrations. Studies have successfully employed reverse-phase HPLC systems with gradient elution using water-methanol mixtures to separate various metabolites of dibenzacridines. oup.comoup.com The eluting compounds can then be passed through a fluorescence detector for identification and quantification. nih.gov This combination is a sensitive, non-radiometric method for analyzing these compounds. nih.gov For example, the metabolites of dibenz[a,j]acridine (B14077) have been successfully identified and quantified using this approach. nih.gov
Thin-Layer Chromatography (TLC) for Fractionation and Pre-separation
Thin-Layer Chromatography (TLC) serves as a valuable technique for the initial fractionation and pre-separation of this compound from complex environmental or biological extracts. nih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, and a solvent moves up the plate via capillary action, separating the components based on their affinity for the adsorbent and solubility in the solvent.
TLC is particularly useful for isolating the azaarene fraction from other classes of compounds before further, more detailed analysis by methods like HPLC or GC/MS. nih.gov For instance, a one-dimensional, dual-band TLC method has been used for the pre-separation of the aza-heterocyclic hydrocarbon fraction, achieving a recovery rate of 97.8% for Dibenz[a,h]acridine before subsequent HPLC analysis. nih.gov This pre-purification step helps to reduce matrix interference and improve the accuracy of the final quantification.
Spectroscopic Characterization and Detection Methods
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound and its metabolites following chromatographic separation.
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive method used for the detection and identification of fluorescent compounds like this compound and its metabolites. nih.gov This technique measures the fluorescence intensity of a sample as a function of wavelength. The resulting fluorescence spectrum is characteristic of a specific compound and can be used for its identification by comparing it to the spectra of known standards. nih.gov
Synchronous fluorescence spectroscopy (SFS) is a particularly useful variation of this technique. In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. This approach results in simplified spectra with narrowed bands, often producing a single, sharp peak for each compound, which greatly aids in the identification of individual metabolites within a mixture. nih.gov SFS has been successfully applied to identify and quantify the major metabolites of dibenz[a,j]acridine after their separation by HPLC. nih.gov
Table 2: Identified Metabolites of Dibenz[a,j]acridine using HPLC-SFS
| Metabolite | Identification Method |
|---|---|
| 1,2-diol-DBA | Comparison of fluorescence spectra with synthetic standard |
| 3,4-diol-DBA | Comparison of fluorescence spectra with synthetic standard |
| 5,6-diol-DBA | Comparison of fluorescence spectra with synthetic standard |
This table shows the major metabolites of a related compound, dibenz[a,j]acridine, that were identified by matching their fluorescence spectra with those of authentic synthetic standards. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Metabolite Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is another important tool for the characterization of this compound and its metabolites. This technique measures the absorption of UV or visible light by a compound. The resulting spectrum, a plot of absorbance versus wavelength, is determined by the electronic structure of the molecule.
UV-Vis spectroscopy is often used in conjunction with HPLC, where a spectrophotometric detector records the spectra of compounds as they elute from the column. oup.com The UV spectra of potential metabolites can be compared with those of authentic synthetic standards to confirm their identity. oup.comnih.gov This method has been instrumental in unequivocally proving the structures of primary metabolites of dibenz[a,j]acridine, such as phenolic and dihydrodiol derivatives. oup.com For example, the UV spectrum of a metabolite fraction can be overlaid with the spectrum of a known standard, like 3-hydroxy-DBAJAC, for positive identification. oup.com
Isotopic Labeling and Postlabeling Assays for DNA Adduct Analysis (e.g., 32P-Postlabeling)
Isotopic labeling assays are powerful tools for tracing the metabolic pathways and assessing the genotoxicity of xenobiotics like dibenzacridines. The ³²P-postlabeling assay, in particular, is a highly sensitive method for detecting and quantifying DNA adducts, which are formed when a compound or its metabolite covalently binds to DNA. This technique does not require prior knowledge of the adduct structure or the use of radiolabeled carcinogens, making it invaluable for studying DNA damage from environmental exposures.
The methodology involves several key steps:
DNA Isolation and Hydrolysis: DNA is extracted from tissues or cells exposed to the compound and then enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.
Adduct Enrichment: In many versions of the assay, normal (unadducted) nucleotides are removed to increase the concentration of the adducted nucleotides. The nuclease P1 enhancement method is a common enrichment procedure.
³²P-Labeling: The adducted nucleotides are then radiolabeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. This step transfers the radioactive ³²P phosphate (B84403) to the adducted nucleotides.
Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).
Detection and Quantification: The separated, radiolabeled adducts are visualized by autoradiography and quantified by measuring the radioactivity of the spots.
Research on closely related N-heterocyclic aromatic hydrocarbons, such as Dibenz[a,j]acridine (DB[a,j]A), illustrates the utility of this technique. Studies using the ³²P-postlabeling assay on mice topically treated with DB[a,j]A have successfully identified multiple DNA adducts in skin tissue. nih.govnih.gov These studies have been crucial in elucidating the metabolic activation pathways, suggesting that the formation of a bay-region diol-epoxide from the metabolite trans-DBA-3,4-dihydrodiol is a major route to DNA binding. nih.gov In one study, application of DB[a,j]A to mouse skin resulted in two primary adducts, while its metabolite, trans-DBA-3,4-dihydrodiol, produced the same two adducts but at a higher total level. nih.gov Another metabolite, trans-DBA-5,6-dihydrodiol, formed two different adducts. nih.gov The ability to detect these specific adducts demonstrates the assay's power in identifying the specific metabolites responsible for genotoxic effects. nih.gov
The findings from these analyses provide detailed insights into the mechanism of carcinogenesis, linking specific metabolic pathways to the formation of pro-mutagenic DNA lesions. The patterns of adducts detected can serve as biomarkers of exposure and effect. nih.gov
Table 1: Summary of DNA Adducts Identified in Mouse Skin using ³²P-Postlabeling Assay after Topical Application of Dibenz[a,j]acridine (DBA) and its Metabolites
| Applied Compound | Detected Adducts | Key Findings | Reference |
|---|---|---|---|
| Dibenz[a,j]acridine (DBA) | Adduct 1, Adduct 2 | Adduct 1 was the major adduct, comprising over 50% of the total. | nih.govnih.gov |
| trans-DBA-3,4-dihydrodiol (DBA-3,4-DHD) | Adduct 1, Adduct 2 | Produced the same adducts as the parent DBA, but the total adduct level was twice as high. | nih.govnih.gov |
| trans-DBA-5,6-dihydrodiol (DBA-5,6-DHD) | Adduct 3, Adduct 4 | Adducts differed chromatographically from those formed by DBA. | nih.gov |
Development and Certification of Reference Materials for Analytical Standardization
The accuracy and reliability of analytical methods for quantifying this compound are fundamentally dependent on the availability of high-purity, certified reference materials (CRMs). CRMs are "gold standard" materials with precisely characterized properties, which are used to calibrate analytical instruments, validate methodologies, and ensure the traceability of measurement results.
The development and certification of a CRM is a rigorous process. It involves chemical synthesis to obtain a high-purity material, followed by comprehensive characterization to confirm its identity and determine its purity. The certification process is typically performed by a metrological institute or an accredited reference material producer according to international standards such as ISO 17034. This ensures the material's quality and provides a certified value with a stated uncertainty.
For this compound and its isomers, CRMs are available from various commercial sources. These materials are crucial for standardizing analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are used to detect these compounds in environmental and biological samples. For instance, a BCR® certified reference material for this compound is available, provided by the Joint Research Centre (JRC). sigmaaldrich.com Such CRMs are supplied in various formats, including neat (pure solid) or as solutions of known concentration in a specific solvent. sigmaaldrich.comaccustandard.com The use of these standards is essential for quality control in laboratories, enabling them to produce comparable and valid data.
Isotopically labeled standards, such as Deuterium-labeled Dibenz[a,j]acridine (D₁₃), are also developed as internal standards for quantitative analysis. isotope.com These labeled compounds are chemically identical to the analyte but have a different mass, allowing them to be distinguished by mass spectrometry. They are added to a sample at a known concentration before processing and are used to correct for analyte losses during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Table 2: Examples of Commercially Available Reference Materials for Dibenzacridines
| Compound Name | Supplier | Catalog/Reference No. | Type/Format | Certification/Grade |
|---|---|---|---|---|
| This compound | Sigma-Aldrich | BCR152 | Neat | BCR®, Certified Reference Material |
| Dibenz[a,c]acridine | LGC Standards | JRC BCR-086 | Purity | ISO 17034; ISO/IEC 17025 |
| Dibenz[a,j]acridine | AccuStandard | H-173S | 50 µg/mL in Toluene | Certified Reference Material |
| Dibenz[a,j]acridine (D₁₃, 98%) | Cambridge Isotope Laboratories | DLM-3843-1.2 | 50 µg/mL in toluene-d₈ | Isotopically Labeled |
Mechanistic Studies on Dibenz A,i Acridine Biotransformation
Enzymatic Pathways and Metabolite Identification in Mammalian Systems
The metabolism of Dibenz[a,i]acridine in mammalian systems is a complex process mediated by a series of enzymatic reactions, primarily involving the cytochrome P450 monooxygenase system. This process leads to the formation of various metabolites, some of which are stable and can be excreted, while others are highly reactive and are implicated in the compound's toxicity and carcinogenicity.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1, CYP3A4)
The initial and rate-limiting step in the biotransformation of this compound is orchestrated by cytochrome P450 (CYP) enzymes. scbt.com These enzymes, particularly members of the CYP1 family, are responsible for the oxidative metabolism of a wide range of xenobiotics, including aza-PAHs. mdpi.comcuni.cz
Studies using recombinant human and rat cytochrome P450 enzymes have demonstrated that CYP1A1 is highly effective in metabolizing this compound, followed by CYP1B1 and CYP3A4. nih.govacs.org There are, however, notable differences in the regioselectivity of these enzymes. Human CYP1A1, for instance, shows a preference for metabolizing the benzo ring adjacent to the nitrogen atom, leading to the formation of the DB[a,h]ACR-10,11-diol. nih.govacs.org In contrast, human CYP1B1 preferentially metabolizes the benzo ring away from the nitrogen, resulting in a higher proportion of DB[a,h]ACR-3,4-diol. nih.govacs.org Rat CYP1A1, on the other hand, exhibits no significant regioselectivity, producing nearly equal amounts of both dihydrodiols. acs.org
The induction of these enzymes can significantly impact the rate of metabolism. Treatment with 3-methylcholanthrene (B14862), a known inducer of CYP1A1, leads to a substantial increase in the metabolism of this compound in rat liver microsomes. oup.comnih.gov This highlights the critical role of CYP1A1 in the metabolic activation of this compound.
Formation of Dihydrodiol Metabolites (e.g., Bay-Region Dihydrodiols)
A major pathway in the metabolism of this compound involves the formation of dihydrodiol metabolites. These are produced through the action of epoxide hydrolase on the initial epoxide intermediates formed by CYP enzymes. The most significant of these are the "bay-region" dihydrodiols, which are precursors to the ultimate carcinogenic diol epoxides. oup.comnih.govoup.com
In vitro studies with rat liver microsomes have shown that the predominant metabolites of this compound are the trans-3,4-dihydrodiol and the trans-10,11-dihydrodiol, both of which possess a bay-region double bond. nih.govoup.comnih.gov The formation of these bay-region dihydrodiols is a critical step in the metabolic activation pathway. For instance, trans-DBAJAC-3,4-dihydrodiol is considered a candidate proximate carcinogen. nih.govoup.com The presence of the nitrogen heteroatom in the acridine (B1665455) ring system appears to have a limited effect on the relative formation of these two key dihydrodiols. oup.comnih.gov
Lesser amounts of other dihydrodiols, such as the 1,2-dihydrodiol, are also formed. oup.comnih.gov The formation of dihydrodiols can be inhibited by compounds like 3,3,3-trichloropropene-1,2-oxide, which is an inhibitor of epoxide hydrolase. nih.govoup.com
Generation of Reactive Epoxide and Diol Epoxide Intermediates
The dihydrodiol metabolites, particularly the bay-region dihydrodiols, can undergo further oxidation by CYP enzymes to form highly reactive diol epoxide intermediates. oup.comnih.govoup.com These diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs and aza-PAHs, as they can readily form covalent adducts with cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.
The bay-region diol epoxides of this compound exist as diastereomeric pairs, designated as syn- and anti-isomers, depending on the relative stereochemistry of the epoxide oxygen and the benzylic hydroxyl group. The anti-DBAJAC 3,4-diol 1,2-epoxide has been found to be more mutagenic than the syn-isomer in both bacterial and mammalian cell assays. nih.gov The formation of these reactive intermediates is a key event in the mechanism of action of this compound's carcinogenicity.
Formation of Phenol (B47542) and N-Oxide Metabolites
In addition to the dihydrodiol pathway, the metabolism of this compound also yields phenol and N-oxide metabolites. nih.govoup.com Phenolic metabolites, such as 3-hydroxy- and 4-hydroxy-DBAJAC, are formed through the rearrangement of arene oxide intermediates or direct hydroxylation. nih.govoup.com These phenols are quantitatively significant metabolites. nih.govoup.com
This compound-N-oxide has been identified as a minor metabolite in incubations with liver microsomes from control and phenobarbital-induced rats, accounting for approximately 1% of the total metabolites. nih.govoup.com
Stereochemical Aspects of Dibenzacridine Metabolism
The metabolism of this compound is a highly stereoselective process, meaning that the enzymes involved preferentially produce specific stereoisomers of the metabolites. This stereoselectivity is crucial as different stereoisomers can have vastly different biological activities.
Studies have shown that both human and rat P450 enzymes exhibit similar stereoselectivity in the metabolism of this compound to its bay-region dihydrodiols, predominantly forming the R,R-enantiomers. acs.org For example, the metabolism of Dibenz[a,h]acridine (B14076) by rat liver microsomes predominantly yields the (-)-(3R,4R)-dihydrodiol and the (-)-(10R,11R)-dihydrodiol.
Further metabolism of these dihydrodiol enantiomers to diol epoxides is also stereoselective. The (-)-DB[a,h]ACR-10R,11R-diol is metabolized by liver microsomes from 3-methylcholanthrene-treated rats to the (+)-(8R,9S,10S,11R)-DB[a,h]ACR-10,11-trans-diol epoxide in a significantly greater amount than the corresponding cis-diol epoxide diastereomer. nih.gov This specific stereoisomer, the (+)-(8R,9S,10S,11R)-diol epoxide-2, has been identified as having the highest tumorigenic activity among the diol epoxide isomers of Dibenz[a,h]acridine, supporting the hypothesis that it is the ultimate carcinogenic metabolite. oup.com
Ionization Potential and its Influence on Metabolic Activation Pathways
The ionization potential (IP) of a molecule, which is the energy required to remove an electron, is an important parameter in predicting its metabolic activation pathway. For polycyclic aromatic compounds, a lower IP is generally associated with activation via one-electron oxidation to form radical cations, while a higher IP favors the monooxygenation pathway leading to epoxides and diols.
Dibenz[a,j]acridine (B14077) has a relatively high ionization potential of approximately 8.0 eV. nih.gov This high IP is consistent with its metabolic activation proceeding primarily through the monooxygenation pathway, involving the formation of dihydrodiols and diol epoxides, rather than through one-electron oxidation. nih.goviarc.frtandfonline.com This is in contrast to other N-heterocyclic aromatics like 7H-dibenzo[c,g]carbazole (DBC), which has a lower IP (around 7.3 eV) and is known to be activated through both one-electron oxidation and monooxygenation pathways. nih.govtandfonline.com Therefore, the ionization potential of this compound plays a significant role in dictating its primary route of metabolic activation towards the formation of carcinogenic diol epoxides.
Induction of Drug-Metabolizing Enzymes by this compound and Analogues
The biotransformation of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (aza-PAHs), is significantly influenced by the induction of drug-metabolizing enzymes. This process, primarily mediated by the aryl hydrocarbon receptor (AhR), plays a crucial role in either detoxifying or activating these compounds to more reactive forms.
This compound and its structural analogues have been the subject of research to understand their capacity to induce these enzymatic systems. The induction of cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), is a key event following exposure to many PAHs and aza-PAHs. amegroups.orgresearchgate.net Activation of the AhR by these compounds leads to the increased synthesis of these enzymes. amegroups.org
Research Findings on Enzyme Induction
Studies have demonstrated that several aza-PAHs, including this compound, are potent inducers of AhR-mediated activity. psu.edu In vitro studies using the H4IIE-luc transactivation cell assay revealed that this compound and dibenz[a,h]acridine can activate the AhR at picomolar concentrations, which is comparable to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). psu.edumuni.cz Generally, aza-PAHs have been found to be more potent inducers of AhR than their non-heterocyclic parent compounds. psu.edu
The induction of specific CYP enzymes by dibenzacridines and related compounds has been investigated in various experimental models. For instance, dibenz[a,j]acridine was identified as a moderate inducer of hepatic 7-ethoxyresorufin (B15458) O-deethylase (EROD) activity in Ah-responsive C57BL/6J mice. iarc.fr EROD activity is a common indicator of CYP1A1 and CYP1B1 induction. iarc.fr Research combining data from a series of 23 PAHs showed a close relationship between EROD activity and the expression levels of liver CYP1A1 and CYP1B1. iarc.fr
In a dose-response study with C57BL/6J mice, several PAHs and aza-PAHs were categorized based on their potency to induce liver microsomal EROD activity. nih.govtandfonline.com While compounds like benzo[k]fluoranthene (B33198) and 3-methylcholanthrene were potent inducers, dibenz[a,j]acridine was classified as a moderate inducer, alongside benzo[a]pyrene (B130552) and 7,12-dimethylbenz[a]anthracene. nih.govtandfonline.com It is noteworthy that in arylhydrocarbon receptor-knockout mice, these chemicals did not cause an increase in liver microsomal EROD activities or the mRNA levels of CYP1A1, CYP1A2, and 1B1, confirming the receptor's critical role. nih.gov
Interestingly, while dibenz[a,j]acridine acts as an inducer of CYP enzymes in vivo, it has been shown to be a potent inhibitor of recombinant human CYP1A1, CYP1A2, and particularly CYP1B1 in vitro, with IC50 values of 56 ± 7, 41 ± 8, and 15 ± 2 nM, respectively. iarc.fr This highlights the complexity of its interactions with drug-metabolizing systems, acting as both an inducer of gene expression and an inhibitor of enzyme activity.
The induction of drug-metabolizing enzymes is a critical factor in the toxicological profile of a compound. The enhanced metabolism resulting from enzyme induction can lead to an increased formation of reactive intermediates that can bind to cellular macromolecules like DNA, which is a key step in chemical carcinogenesis. iwc.int
Data on Enzyme Induction by this compound and Analogues
The following tables summarize findings from various studies on the induction of drug-metabolizing enzymes by this compound and its analogues.
Table 1: Aryl Hydrocarbon Receptor (AhR) Activation by Aza-PAHs
| Compound | Assay System | Exposure Time | Potency | Reference |
| This compound | H4IIE-luc | 6 hours | Comparable to TCDD | psu.edu |
| Dibenz[a,h]acridine | H4IIE-luc | 6 hours | Comparable to TCDD | psu.edu |
| Aza-PAHs (general) | H4IIE-luc | 6 & 24 hours | More potent than parent PAHs | psu.edu |
Table 2: Induction of EROD Activity in C57BL/6J Mice by Various PAHs and Aza-PAHs
| Compound | Induction Potency | Reference |
| Dibenz[a,j]acridine | Moderate | nih.govtandfonline.com |
| Benzo[k]fluoranthene | Potent | nih.govtandfonline.com |
| 3-Methylcholanthrene | Potent | nih.govtandfonline.com |
| Benzo[a]pyrene | Moderate | nih.govtandfonline.com |
| 7,12-Dimethylbenz[a]anthracene | Moderate | nih.govtandfonline.com |
Table 3: Inhibition of Human Cytochrome P450 Enzymes by Dibenz[a,j]acridine
| Enzyme | IC50 (nM) | Reference |
| CYP1A1 | 56 ± 7 | iarc.fr |
| CYP1A2 | 41 ± 8 | iarc.fr |
| CYP1B1 | 15 ± 2 | iarc.fr |
Molecular Toxicology and Carcinogenesis of Dibenz A,i Acridine
DNA Interaction and Adduct Formation Mechanisms
The carcinogenic activity of many polycyclic aromatic compounds is initiated by their ability to form covalent bonds with DNA, creating DNA adducts. This process begins with metabolic activation of the parent compound into electrophilic metabolites.
Following metabolic activation, Dibenz[a,j]acridine (B14077) (DBA) forms covalent adducts with DNA. Studies using ³²P-postlabeling analysis on mouse skin treated with DBA have identified the formation of distinct DNA adducts. nih.govnih.gov When DBA is applied topically, at least two primary adducts are formed in the skin. nih.gov Further research has shown that the ultimate carcinogenic metabolite, the bay-region diol epoxide, reacts with purine (B94841) bases in the DNA. nih.govnih.gov
In vitro reactions with calf thymus DNA revealed that the bay-region anti-diol epoxide of DBA primarily modifies deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues. nih.gov The modification of dG was approximately three times more frequent than that of dA, with no significant binding to pyrimidine (B1678525) bases detected. nih.gov The major adducts are formed through the trans addition of the exocyclic amino group of the purine base to the diol epoxide. nih.gov Specifically, studies have identified a major adduct (adduct 1) consistent with a dG adduct and another major adduct (adduct 2) consistent with a dA adduct. nih.govacs.org
The formation of DNA adducts is dependent on the metabolic activation of Dibenz[a,j]acridine. The primary pathway involves its conversion to dihydrodiols and subsequently to highly reactive bay-region diol epoxides. tandfonline.com The major route for metabolic activation proceeds through the formation of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (DBA-3,4-DHD). nih.govacs.org This metabolite is then further oxidized to form the ultimate carcinogen, trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (DBADE). nih.govsanei.or.jp
Studies applying DBA and its dihydrodiol metabolites directly to mouse skin have confirmed the central role of DBA-3,4-DHD. When DBA-3,4-DHD was applied, it produced the same two major DNA adducts as the parent DBA compound, and the total adduct level was higher. nih.gov In contrast, other metabolites like trans-DBA-5,6-dihydrodiol produced different adduct patterns, and trans-DBA-1,2-dihydrodiol did not lead to observed DNA adduct formation, suggesting it may be a detoxification product. nih.gov These findings strongly indicate that the metabolic pathway through DBA-3,4-DHD to a bay-region diol-epoxide is the principal route for DBA activation and subsequent DNA binding in the skin. nih.gov An alternative pathway involving a bis-dihydrodiol-epoxide has also been postulated. tandfonline.comnih.gov
| Metabolite | Role in Adduct Formation | Key Findings |
| Dibenz[a,j]acridine (DBA) | Parent Compound | Forms at least two distinct DNA adducts in mouse skin. nih.gov |
| trans-DBA-3,4-dihydrodiol (DBA-3,4-DHD) | Proximate Carcinogen | Major metabolic intermediate; produces the same adducts as DBA but at a higher level. nih.gov |
| trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]acridine (DBADE) | Ultimate Carcinogen | Highly reactive bay-region diol epoxide that binds to purine bases (dG and dA) in DNA. nih.govnih.govsanei.or.jp |
| trans-DBA-1,2-dihydrodiol | Detoxification Metabolite | Does not appear to form DNA adducts. nih.gov |
| trans-DBA-5,6-dihydrodiol | Minor Activation Pathway | Forms adducts, but with a different chromatographic profile than those from DBA. nih.gov |
Characterization and Specificity of Covalent DNA Adducts
Activation of Aryl Hydrocarbon Receptor (AhR) and Related Signaling Pathways
The interaction of Dibenz[a,i]acridine with the aryl hydrocarbon receptor (AhR) is a critical initiating event in its molecular toxicology. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism, cell cycle control, and apoptosis. Activation of this pathway is a key mechanism for the toxic and carcinogenic effects of many polycyclic aromatic hydrocarbons (PAHs) and their N-heterocyclic analogues (aza-PAHs).
This compound has been identified as a highly potent activator of the AhR. psu.eduresearchgate.netnih.govdntb.gov.ua In vitro studies using the H4IIE-luc rat hepatoma cell line, which contains a luciferase reporter gene under the control of dioxin-responsive elements, have demonstrated that this compound can induce AhR-dependent gene expression at picomolar concentrations. psu.edu Notably, after a short exposure period of 6 hours, the potency of this compound was found to be comparable to that of the archetypal potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). psu.edumuni.cz
Quantitative structure-activity relationship (QSAR) models for a series of aza-PAHs have shown that descriptors such as ellipsoidal volume, molar refractivity, and molecular size are key determinants of AhR activation potency. psu.edunih.gov The potent activity of five-ring aza-PAHs like this compound aligns with these findings. psu.edu The induction effects were observed to be more pronounced after a shorter (6-hour) exposure, with a decline in activity noted after 24 hours, likely attributable to cellular metabolism of the compound. psu.edu
Table 1: In Vitro AhR Activation by this compound in H4IIE-luc Cells
| Compound | Exposure Time | EC50 (µM) | Relative Potency (REP) vs. TCDD |
|---|---|---|---|
| This compound | 6 h | 7.5 x 10-6 | 1.3 |
| This compound | 24 h | 4.1 x 10-3 | 8.6 x 10-4 |
| TCDD (Reference) | 6 h | 9.8 x 10-6 | 1.0 |
| TCDD (Reference) | 24 h | 3.5 x 10-6 | 1.0 |
Aza-PAHs as a class, including this compound, have been found to be significantly more cytotoxic than their homocyclic parent analogues. psu.edu The potent activation of the AhR pathway by this compound initiates a cascade of downstream events characteristic of dioxin-like toxicity. psu.edumuni.cz These effects are mediated by the induction of AhR-regulated genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs to reactive intermediates. researchgate.net
While this compound demonstrates high potency in activating the AhR, its lower cytotoxicity compared to what might be predicted from its hydrophobicity (logP) suggests a complex relationship between its physical properties and biological effects. muni.cz The significant induction of AhR by this compound is a key indicator of its potential for AhR-mediated toxicity, though the full toxicological relevance requires further in vivo investigation. psu.edumuni.cz
AhR Activation Potencies and Structure-Activity Relationships for this compound
Carcinogenic Activity in Experimental Models
The carcinogenicity of polycyclic aromatic compounds is well-established, with many PAHs and aza-PAHs classified as known or suspected carcinogens. nih.govnih.gov Carcinogenicity is typically evaluated in animal bioassays that assess tumor formation after exposure through various routes.
The comparative carcinogenic potency of PAHs is often evaluated to understand their relative risk. These comparisons typically rank compounds against a benchmark carcinogen like Benzo[a]pyrene (B130552). Studies have compared the carcinogenicity of isomers like Dibenz[a,j]acridine and 7H-dibenzo[c,g]carbazole, revealing differences in their carcinogenic potency and target-organ effects. nih.gov Dibenz[a,j]acridine is considered a moderate mouse skin carcinogen. nih.gov Due to the lack of specific in vivo carcinogenicity bioassays for this compound, its carcinogenic potency relative to other PAHs has not been established.
Target Organ Specificity of Carcinogenesis (e.g., Skin, Lung)
Impact on Cellular Processes and Genomic Stability
A primary mechanism of PAH-induced carcinogenesis involves the disruption of cellular processes and the induction of genomic instability. nih.gov This often occurs when the parent compound is metabolized into reactive intermediates, such as diol epoxides, which can bind covalently to DNA to form adducts. These adducts can lead to mutations during DNA replication if not properly repaired, ultimately contributing to malignant transformation.
The potent ability of this compound to activate the AhR signaling pathway strongly implies a significant downstream impact on cellular processes governed by this receptor. psu.eduresearchgate.net However, direct experimental evidence detailing the specific effects of this compound on genomic stability is limited. Studies on related isomers have shown they can intercalate into DNA and cause mutations. ontosight.aiontosight.ai While it is plausible that this compound acts through similar genotoxic mechanisms, specific studies quantifying its ability to cause DNA adducts, chromosomal aberrations, or other markers of genomic instability are not widely available in the reviewed literature.
Computational and Theoretical Chemistry of Dibenz A,i Acridine
Quantum Chemical Investigations of Dibenz[a,i]acridine Reactivity and Stability
While specific quantum chemical investigations focused exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to its structural isomers, such as Dibenz[a,h]acridine (B14076). These studies serve as a valuable proxy for understanding the likely computational approaches and potential findings for this compound.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying aza-polycyclic aromatic hydrocarbons (aza-PAHs). For the closely related isomer Dibenz[a,h]acridine, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to study its epoxides, diol epoxides, and dihydrodiols. nih.govacs.org Such studies calculate the energies and structures of these metabolites to understand their relative stabilities. nih.gov
The carcinogenicity of many PAHs and aza-PAHs is linked to the formation of highly reactive carbocations from their diol epoxide metabolites. acs.org Computational studies on Dibenz[a,h]acridine have shown that the formation of bay-region carbocations from O-protonated epoxides is a barrierless process. nih.govacs.org DFT calculations are used to determine the relative stabilities of these carbocations. nih.gov For Dibenz[a,h]acridine, computational data suggested that carbocation formation at the C-8 position is energetically favored over the C-1 position. nih.gov
These studies also analyze how charge is delocalized across the molecule in the resulting carbocation, using techniques like Natural Population Analysis (NPA) and by calculating NMR chemical shifts with methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Furthermore, the influence of substituents on carbocation stability is a key area of investigation. For example, in fluorinated derivatives of Dibenz[a,h]acridine, fluorine substitution at ring positions with significant positive charge can lead to stabilization. nih.gov Conversely, a methyl group in the bay region can cause structural distortion, destabilizing the parent epoxide and favoring the ring-opening that leads to a carbocation. nih.govacs.org
Density Functional Theory (DFT) Applications to Metabolites
Molecular Modeling of this compound-Biomolecule Interactions (e.g., DNA Intercalation, Enzyme Binding)
Direct molecular modeling studies detailing the interaction of this compound with biomolecules like DNA or enzymes are limited. However, the broader class of acridine (B1665455) compounds is well-known for its ability to intercalate into DNA, and the computational techniques used to study these interactions are applicable. mdpi.comcore.ac.uk
Molecular dynamics (MD) simulations are a primary tool for modeling the non-covalent binding of acridine derivatives to DNA. researchgate.netplos.org These simulations can model the process of intercalation, where the planar acridine structure inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net Such studies can reveal significant conformational changes in both the ligand and the DNA upon binding. researchgate.net Force field and molecular dynamics simulations of ligand-DNA complexes help predict distinct binding modes and potential base-pair sequence selectivity. mdpi.com For other acridine derivatives, these models have shown that binding can be driven by a combination of electrostatic and van der Waals interactions. researchgate.net These computational approaches could elucidate the specific binding preferences and structural consequences of this compound interacting with DNA or binding within the active sites of metabolic enzymes like cytochromes P450.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. nist.gov For this compound and other aza-PAHs, QSAR studies have been particularly insightful in explaining their toxicity, which is often mediated by the aryl hydrocarbon receptor (AhR). psu.edunih.gov
Studies have shown that this compound is a potent activator of the AhR, with potencies comparable to the highly toxic reference compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), especially after short exposure times. psu.edunih.gov The evaluation of structure-activity relationships for a range of aza-PAHs revealed that cytotoxicity did not correlate well with hydrophobicity (log P). psu.edu However, QSAR models for AhR activation were successfully developed, identifying key molecular properties that govern this interaction. psu.edumuni.cz These models are crucial for predicting the "dioxin-like" toxicity of complex environmental mixtures containing these compounds. psu.edu
The development of robust QSAR models relies on identifying relevant molecular descriptors—numerical values that quantify aspects of a molecule's structure and properties. For the AhR-mediated activity of aza-PAHs including this compound, several key descriptors have been identified. psu.edu
A stepwise selection process determined that a single parameter, ellipsoidal volume (EV), best explained the potency to activate the AhR. muni.czmuni.cz Other successful models incorporated descriptors related to molecular size and shape. The most important descriptors for modeling the potency of AhR activation were found to be ellipsoidal volume, molar refractivity, and molecular size (specifically, having more than three rings). psu.edunih.gov These descriptors logically relate to the physical process of a ligand binding within a receptor pocket. muni.cz
Table 1: Key Molecular Descriptors for AhR Activation by Aza-PAHs
| Descriptor Category | Specific Descriptor | Importance in Model | Reference |
| Size/Volume | Ellipsoidal Volume (EV) | Best single parameter explaining AhR activation potency. | psu.edumuni.cz |
| Shape/Size | Molecular Size | Potency increases for compounds with more than three rings. | psu.edu |
| Electronic/Volume | Molar Refractivity | Correlates with the density and volume of the molecule; significant in multi-parameter models. | psu.edunih.gov |
Predictive Modeling of Metabolic Pathways and Formation of Reactive Metabolites
While specific predictive models for the metabolic pathways of this compound are not detailed in the literature, computational approaches are widely used to predict the metabolism of related compounds. uva.nlresearchgate.net These models aim to identify which sites on a molecule are most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family and to predict the resulting metabolites and their reactivity. researchgate.net
For aza-PAHs, metabolism often proceeds through mono-oxygenation pathways to produce dihydrodiols and ultimately, highly reactive diol epoxides. nih.gov The ionization potential of a molecule can be used to predict whether it will be activated via a mono-oxygenation pathway or through one-electron oxidation. nih.gov For the isomer Dibenz[a,h]acridine, a high ionization potential is consistent with a mono-oxygenation mechanism. nih.gov Computational models like quantum mechanics/molecular mechanics (QM/MM) can simulate the interaction between a compound and a specific CYP enzyme, helping to predict the regioselectivity of the metabolic reaction and the nature of the reactive intermediates formed. researchgate.net Applying such models to this compound would be essential for understanding its metabolic fate and predicting the formation of potentially carcinogenic metabolites.
Environmental Fate and Remediation Research for Dibenz A,i Acridine
Environmental Persistence and Transport Mechanisms in Various Media
Dibenz[a,i]acridine, a five-ringed azaarene, demonstrates significant environmental persistence, largely due to its chemical structure. As a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), its low water solubility and high hydrophobicity contribute to its longevity in various environmental compartments.
In soil , this compound exhibits high persistence, with a reported aerobic soil half-life exceeding 160 days. This resistance to degradation is attributed to its multi-ring structure, which makes it less susceptible to aerobic biodegradation. The compound's mobility in soil is expected to be low. This is due to its high estimated organic carbon-water (B12546825) partition coefficient (Koc), which suggests strong adsorption to soil organic matter. nih.govepa.gov The sorption of azaarenes like this compound to soil is a complex process governed by partitioning to soil organic carbon, as well as cation exchange and surface complexation mechanisms. researchgate.net
In aquatic environments , this compound is expected to adsorb to suspended solids and sediment due to its high estimated Koc value. nih.gov Its low estimated Henry's Law constant indicates that volatilization from water surfaces is not a significant fate process. nih.gov While photolysis is a potential degradation pathway in water, it is generally slower for azaarenes compared to their non-heterocyclic PAH counterparts. Acridines in aqueous solutions have been observed to be very stable. nih.gov The persistence of this compound in water raises concerns about its potential for bioaccumulation in aquatic organisms. nih.gov
In the atmosphere , this compound is primarily associated with particulate matter due to its low vapor pressure. nih.govnih.gov It has been detected in urban air, often bound to aerosols. nih.govnih.gov The transport of these particles can lead to the long-range atmospheric distribution of the compound. mdpi.comresearchgate.net For instance, studies in Dalian, China, detected this compound in both gaseous and particulate phases in urban air, with the majority found in the particulate phase. scientific.net
Table 1: Environmental Persistence and Transport Properties of this compound
| Environmental Medium | Persistence Characteristics | Transport Mechanisms |
|---|---|---|
| Soil | High persistence (aerobic half-life >160 days) | Low mobility due to strong sorption to organic matter nih.govepa.gov |
| Water | Stable in aqueous solutions nih.gov; Slower photolysis than non-heterocyclic PAHs | Adsorption to suspended solids and sediment nih.gov; Low volatilization nih.gov |
| Atmosphere | Associated with particulate matter nih.govnih.gov | Long-range transport via atmospheric particles mdpi.comresearchgate.net |
Bioremediation Strategies and Microbial Degradation Studies
The bioremediation of azaarenes like this compound is an area of active research, offering a potentially cost-effective and environmentally sound approach to decontamination. researchgate.net However, the degradation of high-molecular-weight azaarenes presents significant challenges.
Microbial degradation is a key process in the natural attenuation of these compounds. scbt.com While two- and three-ringed azaarenes can be relatively easily transformed by a variety of microorganisms, the transformation of larger azaarenes like this compound is significantly slower, if it occurs at all. nih.govresearchgate.net The complex structure of these larger molecules is a major limiting factor.
Studies have shown that indigenous microbial communities in contaminated soils and sediments have the potential to degrade azaarenes. nih.govoup.com However, the efficiency of this degradation is highly variable and depends on factors such as the specific microbial populations present, the bioavailability of the contaminant, and environmental conditions. nih.govresearchgate.net Research on the biodegradation of azaarenes in PAH-contaminated environmental samples has revealed isomer-selective degradation, suggesting that some structural forms are more resistant to microbial attack than others. nih.gov
To enhance the bioremediation of recalcitrant compounds like this compound, various strategies are being explored. These include:
Bioaugmentation: The introduction of specific microorganisms with known degradative capabilities to a contaminated site.
Biostimulation: The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms. One study investigated the effect of adding an external nitrogen source on azaarene biodegradation, postulating that the nitrogen atom in the azaarene molecule could be used as a nitrogen source for microbial growth, thereby promoting its degradation under nitrogen-limited conditions. nih.gov
Microbial-electrochemical systems: An emerging technology that uses electrically conductive materials to enhance the microbial respiration and degradation of pollutants. researchgate.net
The metabolic pathways for the microbial degradation of azaarenes can be complex. Microorganisms may initially oxidize the molecule, leading to the formation of intermediates such as ketones and dihydroxylated derivatives. nih.govnih.gov For smaller azaarenes, the nitrogen-containing ring can be opened, allowing for complete metabolism. nih.gov However, for larger, more complex azaarenes, these intermediate products may persist in the environment. nih.gov
Table 2: Research Findings on Microbial Degradation of Azaarenes
| Research Focus | Key Findings |
|---|---|
| Isomer-Selective Biodegradation | Degradation rates vary between different azaarene isomers, with some being more persistent. nih.gov |
| Effect of Molecular Weight | Lower molecular weight (3-ring) azaarenes are more extensively degraded than higher molecular weight compounds. nih.gov |
| Influence of Nitrogen | The potential for azaarenes to serve as a nitrogen source for microbial growth is being investigated to enhance bioremediation. nih.gov |
| Metabolic Products | Oxidation products such as ketones and dioxygenated derivatives of three- and four-ring azaarenes have been identified. nih.gov |
Advanced Strategies for Environmental Monitoring and Risk Mapping
Effective management of the risks associated with this compound requires robust environmental monitoring and risk mapping strategies. Given its persistence and potential toxicity, accurately determining its presence and concentration in various environmental media is crucial.
Advanced analytical techniques are employed for the detection and quantification of this compound. These methods need to be highly sensitive and selective, especially for complex environmental samples. Commonly used techniques include:
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method is noted for its sensitivity in detecting azaarenes. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valued for its excellent separation efficiency, which is particularly important for distinguishing between different isomers of azaarenes. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) combined with Spectrofluorimetry and Spectrophotometry: This has been used for the analysis of this compound in air, cigarette smoke, and motor exhaust gases. nih.gov
Environmental monitoring programs often involve the collection of samples from various media, including air, water, soil, and sediment. For instance, monitoring of urban air in Dalian, China, utilized high-volume samplers to collect both gaseous and particulate phase pollutants for analysis. scientific.net The analysis of refined and cold-pressed vegetable oils and animal fats has also been a subject of study, indicating the potential for these compounds to enter the food chain. researchgate.net
Risk mapping involves integrating data on the sources, environmental concentrations, and fate and transport of this compound to identify areas of high potential risk. This information is vital for prioritizing remediation efforts and protecting human and ecological health. The fact that this compound is found in urban pollutants and as a product of incomplete combustion from sources like automobile exhaust and coal-burning effluent underscores the importance of monitoring in urban and industrial areas. nih.govnih.govinchem.org
The development of risk assessment models for PAHs and their derivatives is an ongoing area of research. These models aim to predict the potential for adverse effects based on exposure levels and the toxicological properties of the compounds. nih.govresearchgate.net For azaarenes, it is important to consider that they may have different toxicological profiles compared to their homocyclic counterparts, which necessitates specific risk assessment approaches. nih.gov
Table 3: Analytical Methods for this compound Monitoring
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| HPLC with Fluorescence Detection | Determination of azaarenes in various matrices researchgate.netresearchgate.net | High sensitivity researchgate.netresearchgate.net |
| GC-MS | Separation and quantification of azaarene isomers researchgate.netresearchgate.net | High separation efficiency researchgate.netresearchgate.net |
| TLC with Spectrofluorimetry/Spectrophotometry | Analysis in air, smoke, and exhaust gases nih.gov | Applicable to specific sample types |
| EPA Method 8270D (GC/MS) | Analysis in solid waste, soils, air, and water nih.gov | Standardized method with a defined detection limit nih.gov |
Risk Assessment and Regulatory Science of Dibenz A,i Acridine
International Carcinogen Classification and Evaluation (e.g., IARC Monographs)
The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, is a leading authority on the evaluation of carcinogenic risks to humans. IARC has evaluated Dibenz[a,i]acridine, which is often referred to by its synonym Dibenz[a,j]acridine (B14077) in scientific literature and regulatory documents. nih.govinchem.org
This Group 2A classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence that the mechanism of carcinogenicity in animals also operates in humans. wikipedia.org Studies have demonstrated that Dibenz[a,j]acridine is carcinogenic in experimental animals. inchem.org Furthermore, mechanistic data, including evidence of DNA adduct formation and chromosomal aberrations in mammalian cells, support this classification.
IARC Carcinogenicity Classification for this compound
| Compound | IARC Monograph | Initial Classification | Current Classification (Volume 103, 2013) |
| This compound (as Dibenz[a,j]acridine) | Vol. 32, Suppl. 7, Vol. 103 | Group 2B | Group 2A (Probably carcinogenic to humans) |
Development of Health Risk Assessment Methodologies for Exposure Scenarios
Assessing the health risks associated with exposure to chemical compounds like this compound requires specialized methodologies. These often involve the use of relative potency factors and biomarkers to understand potential harm.
The Toxic Equivalency Factor (TEF) approach is a method used to assess the risk of complex mixtures of structurally related compounds, such as dioxins and polycyclic aromatic hydrocarbons (PAHs). ornl.govwikipedia.orgnumberanalytics.com This methodology compares the toxicity of individual congeners to a well-characterized reference compound, typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) for dioxin-like compounds or benzo[a]pyrene (B130552) for PAHs. ornl.govwikipedia.org
For N-heterocyclic aromatic hydrocarbons (N-HAHs), research has been conducted to establish similar relative potencies, often referred to as Induction Equivalency Factors (IEFs), based on their ability to activate the aryl hydrocarbon receptor (AhR), a key step in the mechanism of toxicity for many of these compounds. sci-hub.se
A significant study investigated the cytotoxicity and AhR-mediated activity of 29 different PAHs and N-HAHs. The research found that several aza-PAHs, including this compound, were potent inducers of the AhR. Notably, this compound (referred to as this compound in the study) demonstrated a potency comparable to that of the reference compound TCDD in activating the AhR in an in vitro assay. This suggests a high relative toxic potential for this compound within the N-HAH class.
Biomarkers are crucial tools in assessing human exposure to chemicals and understanding the potential for adverse health effects. Research on this compound has focused on identifying such markers.
Biomarkers of Exposure: Studies have investigated the metabolic activation of this compound to identify metabolites that can serve as biomarkers of exposure. The metabolism of this compound leads to the formation of various products, including dihydrodiols. nih.gov A comparative review of the metabolism of Dibenz[a,j]acridine and another NHA, 7H-dibenzo[c,g]carbazole, highlighted that the biological differences are reflected in target organ-specific metabolites and DNA adduct patterns. nih.govtandfonline.com
Biomarkers of Effect: A primary mechanism of carcinogenicity for compounds like this compound is their ability to bind to DNA, forming DNA adducts. These adducts represent damage to DNA and are considered a key biomarker of effect. Research using ³²P-postlabeling analysis in mice has shown that Dibenz[a,j]acridine forms distinct DNA adducts in the skin. nih.gov The study also suggested that the metabolic activation of Dibenz[a,j]acridine to DNA-binding compounds in the skin involves the initial formation of trans-DBA-3,4-dihydrodiol. nih.gov The formation of these specific DNA adducts provides a valuable biomarker for assessing the genotoxic effects of exposure to this compound. nih.govnih.gov The development of such biomarkers is essential for assessing the carcinogenic potency of N-HAHs and for understanding the risks associated with complex mixtures containing these compounds. nih.govtandfonline.com
Establishment of Toxic Equivalency Factors (TEFs) for N-HAHs
Regulatory Frameworks and Policy Considerations for this compound (e.g., EPA, ECHA)
Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established frameworks for controlling exposure to hazardous substances, including the broad category of polycyclic aromatic hydrocarbons (PAHs).
United States Environmental Protection Agency (EPA): The EPA regulates PAHs in various environmental media. While there are no specific occupational exposure limits established for Dibenz[a,j]acridine, it is recognized as a hazardous substance. nj.gov The EPA has established methods for its detection in solid waste, soils, air sampling media, and water, such as EPA Method 8270D. nih.gov For risk assessment of PAHs, the EPA has developed provisional guidance, often using benzo[a]pyrene as a reference compound for calculating toxic equivalency. epa.gov The agency sets Maximum Contaminant Levels (MCLs) for several carcinogenic PAHs in drinking water, although this compound is not individually listed. cdc.govscirp.org If a chemical like Dibenz[a,j]acridine is to be disposed of, it must be evaluated under EPA's regulations in 40 CFR Part 261 to determine the appropriate disposal requirements. nih.gov
European Chemicals Agency (ECHA): In the European Union, the regulation of chemicals is primarily governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. ECHA plays a central role in implementing this legislation. While specific regulations for this compound are not detailed, PAHs as a group are subject to restrictions. For instance, ECHA's Committee for Risk Assessment (RAC) has supported proposals to restrict PAHs in articles like clay targets to reduce environmental emissions. europa.eu These restrictions often set a concentration limit for a sum of several indicator PAHs. europa.eu Furthermore, PAHs are restricted in consumer goods, particularly in plastic and rubber parts of articles that come into direct and prolonged or short-term repetitive contact with the skin or oral cavity. hbm4eu.eu
Policies concerning carcinogenic PAHs generally aim to minimize human exposure to the lowest possible level, especially for those compounds with no established safe threshold of exposure. who.int
Emerging Research Frontiers in Dibenz A,i Acridine Studies
Integration of Omics Technologies in Mechanistic Toxicology (e.g., Transcriptomics, Proteomics)
The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing the field of mechanistic toxicology. numberanalytics.com These high-throughput approaches allow for a comprehensive analysis of the global changes in gene expression, protein levels, and metabolite profiles following exposure to toxicants like Dibenz[a,i]acridine. numberanalytics.comresearchgate.net This integrated approach provides a more holistic understanding of the molecular mechanisms underlying its toxicity.
Transcriptomic studies, which analyze changes in gene expression, have been instrumental in identifying the genes and signaling pathways that are dysregulated by this compound and its metabolites. oup.com For instance, research has shown that exposure to related polycyclic aromatic hydrocarbons (PAHs) can induce the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family. acs.org
Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules within the cell. numberanalytics.com Proteomic analyses can identify changes in protein expression and post-translational modifications that are not apparent from gene expression data alone. In studies of similar compounds, proteomics has helped to identify specific protein targets and pathways affected by exposure, offering insights into the mechanisms of carcinogenesis. ega-archive.orgega-archive.org For example, a proteogenomic study on East-Asian breast cancer identified a signature associated with dibenz[a,j]acridine (B14077) (a structural isomer of this compound), linking it to chemical carcinogenesis. ega-archive.org
Metabolomics, which focuses on the complete set of small-molecule metabolites, provides a snapshot of the metabolic state of an organism. Changes in the metabolome can indicate alterations in biochemical pathways due to toxicant exposure. While specific metabolomics data for this compound is limited, studies on its metabolites have identified key products of its biotransformation, such as dihydrodiols and phenols, which are crucial for understanding its metabolic activation and detoxification pathways. nih.govnih.gov
The integration of these omics platforms offers a powerful systems biology approach to toxicology. By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the adverse outcome pathways (AOPs) associated with this compound exposure. This multi-omics strategy is crucial for identifying sensitive biomarkers of exposure and effect, and for improving human health risk assessments for this class of environmental contaminants. oup.com
Nanotechnology Applications in Detection and Remediation of this compound
Nanotechnology offers promising new avenues for both the detection and remediation of this compound and other PAHs in the environment. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio and enhanced reactivity, make them highly effective for these applications. peerj.com
Detection:
The development of highly sensitive and selective sensors for the rapid detection of this compound is a key area of research. Nanomaterial-based sensors can overcome the limitations of traditional analytical methods, which are often time-consuming and require sophisticated laboratory equipment. nih.gov
Fluorescent Nanosensors: Researchers are exploring the use of fluorescent nanoparticles, such as quantum dots, which can be functionalized to selectively bind to this compound. This binding event can lead to a change in the fluorescence properties of the nanoparticles, allowing for sensitive detection.
Surface-Enhanced Raman Scattering (SERS): SERS-based sensors utilize metallic nanoparticles (e.g., gold or silver) to dramatically enhance the Raman signal of adsorbed molecules. This technique can provide a unique spectral fingerprint for this compound, enabling its identification even at very low concentrations.
Remediation:
Nanoremediation involves the use of nanomaterials to degrade or remove contaminants from soil and water. lupinepublishers.com Several types of nanoparticles have shown potential for the remediation of PAH-contaminated sites.
Nanoscale Zero-Valent Iron (nZVI): nZVI is a highly reactive material that can effectively degrade a wide range of organic pollutants, including PAHs. The small size of nZVI particles allows for greater reactivity and better dispersal in the subsurface.
Titanium Dioxide (TiO2) Nanoparticles: TiO2 is a well-known photocatalyst that can generate reactive oxygen species when exposed to UV light. These reactive species can then break down this compound and other PAHs into less harmful compounds.
Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene have shown excellent adsorption capacities for PAHs due to their large surface area and hydrophobic nature. mdpi.com These materials can be used to effectively remove this compound from contaminated water.
The following table summarizes some of the key nanotechnology approaches for the detection and remediation of this compound:
| Application | Nanotechnology Approach | Principle of Operation |
| Detection | Fluorescent Nanosensors | Binding of this compound to functionalized nanoparticles causes a detectable change in fluorescence. |
| Surface-Enhanced Raman Scattering (SERS) | Adsorption of this compound onto metallic nanoparticles enhances its Raman signal for sensitive identification. | |
| Remediation | Nanoscale Zero-Valent Iron (nZVI) | nZVI acts as a strong reducing agent, leading to the degradation of this compound. |
| Titanium Dioxide (TiO2) Nanoparticles | Photocatalytic activity of TiO2 generates reactive oxygen species that break down this compound. | |
| Carbon-Based Nanomaterials | High surface area and hydrophobicity of carbon nanotubes and graphene allow for efficient adsorption of this compound. |
Advanced Materials Science Applications of this compound Derivatives
The unique photophysical and electronic properties of this compound and its derivatives make them promising candidates for a variety of advanced materials science applications. vulcanchem.com The planar, electron-deficient acridine (B1665455) core, combined with the extended π-conjugation of the fused benzene (B151609) rings, provides a versatile scaffold for the design of novel organic functional materials. vulcanchem.com
Organic Electronics:
This compound derivatives have attracted significant interest for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sci-hub.sesioc-journal.cn
OLEDs: The tunable fluorescence and phosphorescence of this compound derivatives make them suitable for use as emissive materials in OLEDs. By modifying the substituents on the acridine core, the emission color and quantum efficiency can be precisely controlled. vulcanchem.com
OFETs: The ability of this compound molecules to self-assemble into ordered structures through π-π stacking interactions is crucial for efficient charge transport in OFETs. vulcanchem.com Research is focused on designing derivatives with improved charge carrier mobilities.
Chemical Sensors:
The sensitivity of the electronic structure of this compound to its local environment makes it an excellent platform for the development of chemical sensors.
Fluorescent Chemosensors: The fluorescence of this compound derivatives can be quenched or enhanced upon binding to specific analytes. This property has been exploited to create sensors for the detection of metal ions and other small molecules. vulcanchem.com For instance, a derivative of the isomeric dibenzo[a,j]acridine has been shown to act as a fluorescent sensor for boron trifluoride. nih.gov
The table below highlights some of the key material properties of this compound derivatives and their potential applications:
| Property | Application |
| Tunable Fluorescence/Phosphorescence | Organic Light-Emitting Diodes (OLEDs) |
| π-π Stacking and Charge Transport | Organic Field-Effect Transistors (OFETs) |
| Environmentally Sensitive Fluorescence | Fluorescent Chemical Sensors |
Sustainable Synthetic Approaches and Green Chemistry Principles for this compound Research
Traditional methods for the synthesis of this compound and other polycyclic aromatic compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. vulcanchem.com In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic routes that adhere to the principles of green chemistry. globalresearchonline.net
Green Chemistry Approaches:
Several green chemistry strategies are being explored for the synthesis of this compound and its derivatives:
Catalyst-Free Synthesis: Some novel synthetic methods aim to eliminate the need for metal catalysts, which can be toxic and difficult to remove from the final product. For example, a catalyst-free synthesis of dibenzo[a,j]acridine has been reported. nih.gov
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents can significantly reduce the environmental impact of a synthetic process. researchgate.net Microwave-assisted synthesis is one technique that can facilitate solvent-free reactions. researchgate.net
Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign alternatives, such as water or ionic liquids, is being investigated. rsc.org
One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single reaction vessel can improve efficiency and reduce waste. researchgate.netresearchgate.net
The following table compares traditional and green synthetic approaches for acridine derivatives:
| Synthetic Parameter | Traditional Methods | Green Chemistry Approaches |
| Catalyst | Often requires heavy metal catalysts. | Catalyst-free or use of recyclable catalysts. nih.govrsc.org |
| Solvents | Typically uses volatile organic solvents. | Solvent-free or use of greener solvents like water. researchgate.netrsc.org |
| Energy Consumption | Often requires high temperatures and long reaction times. | Can be more energy-efficient (e.g., microwave-assisted). researchgate.net |
| Waste Generation | Can generate significant amounts of chemical waste. | Aims to minimize waste through higher atom economy. |
The development of sustainable synthetic methods is not only crucial for reducing the environmental footprint of this compound research but also for enabling the large-scale production of its derivatives for advanced materials applications.
Q & A
Q. What analytical methods are recommended for detecting Dibenz[a,i]acridine in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. GC-MS is preferred for volatile derivatives, while HPLC with fluorescence detection offers sensitivity for polycyclic aromatic hydrocarbons (PAHs). Calibration standards should be prepared using certified reference materials, such as those listed in analytical catalogs for structurally similar acridines (e.g., Dibenz[a,j]acridine solutions) . Method validation must include recovery assays and limit-of-detection calculations to ensure reproducibility .
Q. How is this compound classified by major carcinogenicity regulatory bodies?
While this compound is not explicitly evaluated in the provided evidence, structurally related Dibenz[a,h]acridine is classified by IARC as Group 2A (probable human carcinogen) based on sufficient animal evidence . Researchers should consult structural analogs and apply read-across principles for hazard assessment until compound-specific data is available .
Q. What are the critical physicochemical properties of this compound for experimental design?
Key properties (derived from Dibenz[a,j]acridine as a proxy) include:
- Melting point : 218–220°C (indicative of thermal stability during synthesis).
- Solubility : Low aqueous solubility; requires organic solvents (e.g., acetone or DMSO) for in vitro assays.
- Storage : Stable at 2–8°C in inert atmospheres to prevent photodegradation . These properties guide solvent selection, dosing protocols, and stability testing .
Advanced Research Questions
Q. How can conflicting mutagenicity data for this compound be resolved?
Contradictory results in Salmonella typhimurium assays (e.g., Ames test) may arise from metabolic activation variability. Researchers should:
- Use multiple S9 liver fractions (rodent vs. human) to assess metabolic differences.
- Validate findings with complementary assays (e.g., micronucleus tests in mammalian cells).
- Apply statistical error analysis (e.g., Poisson regression for mutation frequency) to distinguish noise from true effects .
Q. What metabolic pathways are implicated in this compound bioactivation, and how are they studied?
Structural analogs like Dibenz[a,j]acridine undergo cytochrome P450-mediated oxidation to form dihydrodiols and epoxides, which bind DNA. Key methodologies include:
- In vitro microsomal assays : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to identify metabolites (e.g., dihydrodiol derivatives) .
- Isotopic labeling : Use deuterated or C-labeled analogs to track metabolic fate .
Q. How should in vivo carcinogenicity studies for this compound be designed to address ethical and practical concerns?
- Dose selection : Use subchronic exposure levels based on quantitative structure-activity relationship (QSAR) models to minimize animal use.
- Endpoint analysis : Combine histopathology with biomarker detection (e.g., DNA adduct quantification via P-postlabeling).
- Ethical compliance : Follow FINER criteria (Feasible, Ethical, Novel) by using existing IARC protocols for PAHs to reduce redundant testing .
Q. What statistical methods are robust for dose-response modeling of this compound exposure data?
- Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for low-dose extrapolation.
- Bayesian hierarchical models : Account for inter-study variability in epidemiological meta-analyses.
- Uncertainty factors : Apply potency equivalence factors (PEFs) from similar acridines (e.g., 0.1 for Dibenz[a,h]acridine) when compound-specific data is lacking .
Methodological Guidance
Q. What are best practices for synthesizing high-purity this compound derivatives?
- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients. Confirm purity via melting point analysis and H NMR (≥95% purity).
- Characterization : Include elemental analysis, high-resolution mass spectrometry (HRMS), and X-ray crystallography for novel derivatives .
Q. How can researchers address gaps in this compound’s environmental fate data?
- Photodegradation studies : Expose standardized solutions to UV light and monitor decay via HPLC.
- Partitioning experiments : Measure octanol-water coefficients () to predict bioaccumulation potential .
Data Contradiction Analysis
Q. Why do structural analogs of this compound show divergent carcinogenic potencies?
Variations in bay-region geometry (e.g., Dibenz[a,h] vs. [a,j]acridine) influence DNA adduct formation. Computational modeling (e.g., molecular docking) can predict reactivity differences, while comparative genomic studies identify target gene mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
